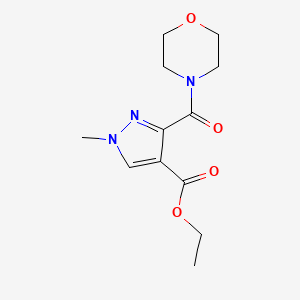

ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a morpholine carboxamide group at the 3-position and an ethyl ester moiety at the 4-position of the pyrazole ring. This structure combines a heterocyclic morpholine unit with a pyrazole core, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C12H17N3O4 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

ethyl 1-methyl-3-(morpholine-4-carbonyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H17N3O4/c1-3-19-12(17)9-8-14(2)13-10(9)11(16)15-4-6-18-7-5-15/h8H,3-7H2,1-2H3 |

InChI Key |

VKMZAYWAQADZOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(=O)N2CCOCC2)C |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization of β-Keto Esters

A common approach involves reacting β-keto esters with methylhydrazine to form the pyrazole ring. For example, ethyl 3-oxohexanoate reacts with methylhydrazine under acidic conditions to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate. This intermediate lacks the morpholine carbonyl group but provides the foundational structure for further functionalization.

Reaction Conditions :

α,β-Unsaturated Ester Route

Patented methods (e.g., CN111362874B) describe using α,β-unsaturated esters and acyl halides to form substituted pyrazoles. For instance, reacting ethyl acrylate with 2,2-difluoroacetyl chloride generates an α-difluoroacetyl intermediate, which undergoes cyclization with methylhydrazine to yield 3-(difluoromethyl)pyrazole derivatives. Adapting this method, morpholine-4-carbonyl chloride could replace difluoroacetyl chloride to introduce the morpholine group directly during cyclization.

Optimization Notes :

-

Acyl halide selection : Morpholine-4-carbonyl chloride must be freshly prepared to avoid hydrolysis.

-

Cyclization temperature : Maintained at 55–65°C to prevent premature decomposition.

Introducing the Morpholine Carbonyl Group

Amide Coupling with EDC/HOBt

The most reliable method involves coupling a pyrazole-3-carboxylic acid with morpholine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This approach is exemplified in the synthesis of morpholino(1H-pyrazol-4-yl)methanone.

Procedure :

-

Activation : Suspend pyrazole-3-carboxylic acid (1.05 g) in chloroform (18 mL) with EDC (2.5 g) and HOBt (1.6 g).

-

Coupling : Add morpholine (1.2 g) and stir at 20°C for 12 hours.

-

Workup : Concentrate under reduced pressure and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% (analogous cases) |

| Purity (HPLC) | >99% |

| Reaction Time | 12–18 hours |

This method’s success depends on the precursor’s availability. For the target compound, ethyl 1-methyl-1H-pyrazole-4-carboxylate-3-carboxylic acid must first be synthesized.

Direct Acylation of Pyrazole Intermediates

Alternative routes employ acyl halides to introduce the morpholine group. For example, treating ethyl 1-methyl-1H-pyrazole-4-carboxylate with morpholine-4-carbonyl chloride in the presence of a base like triethylamine yields the target compound.

Challenges :

-

Acyl chloride stability : Prone to hydrolysis, requiring anhydrous conditions.

-

Regioselectivity : Competing reactions at pyrazole positions 3 and 5 necessitate directing groups or steric hindrance.

Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate-3-carboxylic Acid

Hydrolysis of Nitrile Precursors

Ethyl 3-cyano-1-methyl-1H-pyrazole-4-carboxylate undergoes acidic hydrolysis (e.g., 6M HCl, reflux) to yield the carboxylic acid. This method avoids ester group cleavage at position 4 due to the ethyl group’s stability under acidic conditions.

Conditions :

-

Acid : Concentrated HCl or H2SO4.

-

Temperature : 80–100°C.

-

Yield : 60–70%.

Oxidation of Methyl Groups

Oxidizing a 3-methyl substituent to a carboxylic acid is challenging but feasible using strong oxidants like KMnO4 or CrO3. For instance, ethyl 1-methyl-3-methyl-1H-pyrazole-4-carboxylate treated with KMnO4 in aqueous NaOH produces the 3-carboxylic acid derivative.

Limitations :

-

Over-oxidation : Risk of degrading the pyrazole ring.

Integrated Synthetic Routes

Two-Step Approach (Cyclization + Coupling)

-

Cyclization : Ethyl acetoacetate reacts with methylhydrazine in ethanol to form ethyl 1-methyl-1H-pyrazole-4-carboxylate.

-

Nitration and Reduction : Introduce a nitro group at position 3, reduce to amine, and oxidize to carboxylic acid.

-

Coupling : Use EDC/HOBt to attach morpholine.

Advantages :

-

High regiocontrol.

-

Scalable to multigram quantities.

Disadvantages :

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: It may be explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylate Derivatives

The following table summarizes key structural, synthetic, and functional differences between ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate and its analogs:

Key Observations:

Substituent Diversity :

- The morpholin-4-ylcarbonyl group distinguishes the target compound from trifluoromethyl-, phenyl-, or benzamido-substituted analogs. This group may enhance solubility or target-specific interactions due to morpholine’s polarity and conformational flexibility .

- Trifluoromethyl derivatives (e.g., ) exhibit strong antifungal activity, likely due to the electron-withdrawing CF₃ group enhancing metabolic stability.

Synthetic Routes: Alkylation (e.g., CH₃I/NaH) and Suzuki coupling are common for introducing methyl or aryl groups at the 1-position of pyrazole rings .

Biological Performance :

- Pyrazole amides (e.g., cyclopropanecarboxamido derivatives) show dual antiproliferative and antioxidant activities, with IC₅₀ values in the micromolar range against cancer cell lines .

- Trifluoromethyl-substituted pyrazoles demonstrate potent antifungal effects, with MIC values <10 µg/mL against Candida spp. .

Structural and Functional Insights

Morpholin-4-Ylcarbonyl vs. Trifluoromethyl Groups:

- Morpholin-4-ylcarbonyl : Enhances hydrogen-bonding capacity and solubility due to the morpholine oxygen and carbonyl group. This may improve pharmacokinetic profiles compared to lipophilic trifluoromethyl analogs.

- Trifluoromethyl : Increases electronegativity and steric bulk, improving resistance to oxidative metabolism and enhancing membrane permeability .

Comparative Bioactivity:

- Antifungal Activity : Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate inhibits fungal growth by targeting ergosterol biosynthesis, while morpholine derivatives may interfere with fungal cytochrome P450 enzymes .

- Antiproliferative Effects : Amide-functionalized pyrazoles (e.g., compound 17 in ) reduce ROS levels in cancer cells, suggesting a mechanism involving oxidative stress modulation.

Biological Activity

Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features a pyrazole ring with a morpholine group and an ethyl ester, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of 1-methyl-1H-pyrazole with appropriate carbonyl compounds.

- Morpholine Substitution : The introduction of the morpholine group can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

- Carboxylation : The final step involves esterification to yield the desired ethyl ester form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It acts as a competitive inhibitor , binding to the active sites of enzymes, which can prevent substrate interaction and alter metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 25 µM, indicating potent cytotoxic effects.

Enzyme Inhibition

This compound has been investigated for its role in inhibiting enzymes involved in inflammatory processes. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis, thereby reducing inflammation.

Study on Antimicrobial Activity

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability when treated with this compound compared to controls .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 50 |

Study on Anticancer Activity

Another study focused on the anticancer properties of this compound revealed that it triggered apoptosis through the activation of caspases in MCF-7 cells. The findings suggest that further development could lead to novel therapeutic agents targeting various cancers .

Q & A

Q. What are the common synthetic routes for ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with hydrazine hydrate reactions to form pyrazole intermediates, followed by substitution or coupling reactions to introduce the morpholine carbonyl group. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives are synthesized via nucleophilic substitution using reagents like morpholine-4-carbonyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0°C to room temperature for slow reagent addition), and solvent choice to minimize side reactions like over-substitution or hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹H/¹³C NMR : Focus on the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the ester carbonyl (δ ~165–170 ppm). Substituents like the morpholine group show distinct splitting patterns (e.g., methyl groups at δ 1.2–1.5 ppm) .

- X-ray crystallography : Used to confirm molecular conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refining crystal structures, with attention to R-factor convergence (<0.05 for high-resolution data) .

- IR spectroscopy : Key stretches include the ester C=O (~1720 cm⁻¹) and morpholine carbonyl (~1680 cm⁻¹) .

Advanced Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) often arise from dynamic processes (e.g., rotamerism in the morpholine group) or impurities. Strategies include:

Q. What strategies optimize regioselectivity in substitution reactions involving the morpholine carbonyl group?

Regioselectivity at the pyrazole C3 position is influenced by:

- Electrophilic directing groups : The ester at C4 acts as an electron-withdrawing group, directing substitution to C3.

- Base selection : Weak bases (e.g., Cs₂CO₃) favor selective acylation over competing alkylation pathways.

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states for carbonyl coupling .

Q. How does the crystal structure of related pyrazole carboxylate esters inform conformational analysis of this compound?

Crystal structures of analogs (e.g., ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate) reveal planar pyrazole rings with torsion angles <5° between substituents. The morpholine carbonyl group often adopts a gauche conformation relative to the ester, stabilized by intramolecular hydrogen bonds (N–H···O=C). Mercury CSD 2.0 can compare packing patterns and validate deviations in new derivatives .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis.

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

- Contradiction Resolution : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae when spectral data conflict .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.